

CPTH2 hydrochloride off-target effects and selectivity profiling

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Compound of Interest		
Compound Name:	CPTH2 hydrochloride	
Cat. No.:	B2653799	Get Quote

CPTH2 Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects and selectivity profile of **CPTH2 hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of CPTH2 hydrochloride?

A1: The primary target of **CPTH2 hydrochloride** is the histone acetyltransferase (HAT) Gcn5 (General control non-derepressible 5).[1][2] CPTH2 selectively inhibits the acetylation of histone H3 by Gcn5.[1]

Q2: Does CPTH2 hydrochloride have known off-target effects?

A2: Yes, **CPTH2 hydrochloride** has been shown to inhibit other histone acetyltransferases, notably p300 (also known as KAT3B).[1] Additionally, its antifungal activity in certain species appears to be independent of Gcn5 inhibition, suggesting other cellular targets may be affected.[3] Some reports also link compounds with a similar thiazolyl-hydrazone scaffold to the inhibition of N-acetyltransferase 10 (NAT10).

Q3: What is the reported potency of CPTH2 against its primary targets?







A3: The inhibitory potency of CPTH2 can vary depending on the assay conditions. An in vitro study reported an IC50 value of 0.800 mM for the inhibition of Gcn5p, though it is important to note that other studies demonstrate cellular effects at much lower concentrations.[4] For instance, a reduction in cell proliferation has been observed at 100 µM.[1]

Q4: Is there a known kinase selectivity profile for CPTH2?

A4: While CPTH2 is primarily characterized as a HAT inhibitor, comprehensive kinase selectivity panel data is not readily available in the public domain. Studies in Saccharomyces cerevisiae have shown that CPTH2 treatment inhibits the growth of a yeast strain genetically deleted of Gcn5, but not strains deleted of Elp3 or Sas2, suggesting some level of selectivity among acetyltransferases.

Q5: How does the off-target activity of CPTH2 on p300 impact experimental results?

A5: The inhibition of p300 by CPTH2 can lead to a variety of cellular effects, including the induction of apoptosis and a decrease in the invasiveness of certain cancer cell lines.[1] Researchers should consider this dual inhibitory activity when interpreting experimental outcomes, as effects may not be solely attributable to Gcn5 inhibition.

Troubleshooting Guide



Observed Issue	Potential Cause	Troubleshooting Steps
Unexpected cell toxicity or apoptosis	CPTH2 inhibits p300, which is involved in cell survival pathways.	1. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. 2. Use a more selective p300 inhibitor as a control to differentiate between Gcn5 and p300-mediated effects. 3. Assess markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of cell death.
Inconsistent inhibition of histone acetylation	Off-target effects or cell-type specific differences in HAT expression and activity.	1. Verify the specific histone acetylation marks of interest (e.g., H3K14ac for Gcn5). 2. Compare results with a Gcn5 knockout/knockdown cell line to confirm on-target effects. 3. Consider performing a Cellular Thermal Shift Assay (CETSA) to verify target engagement in your specific cellular model.
Observed phenotype does not correlate with Gcn5 inhibition	Potential off-target effects on other proteins, such as NAT10, or indirect downstream effects.	1. Investigate the potential role of other known off-targets like p300. 2. Consider using orthogonal approaches, such as RNAi, to validate that the phenotype is linked to Gcn5. 3. If NAT10 is a suspected off-target, use a known NAT10 inhibitor like Remodelin as a comparative control.[5][6]

Quantitative Data Summary



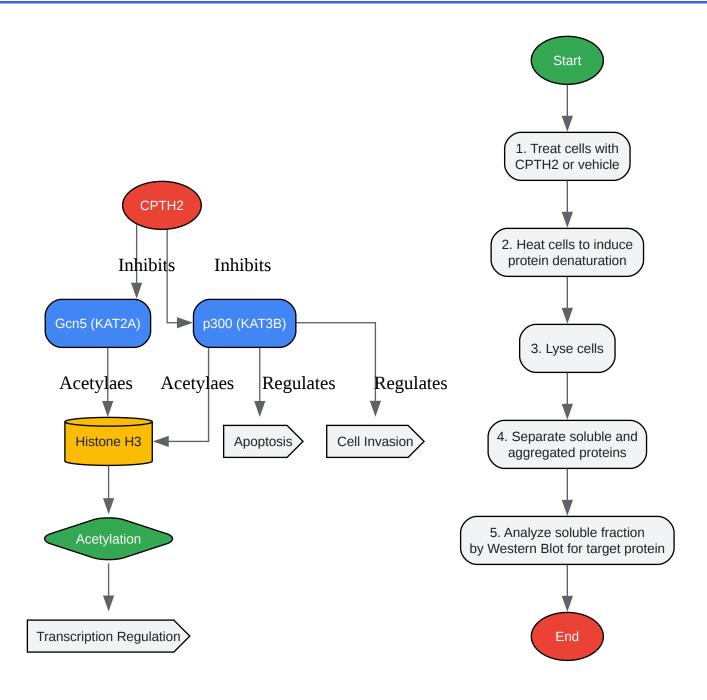
Table 1: In Vitro Inhibitory Activity of CPTH2

Target	Assay Type	IC50	Reference
Gcn5p	In Vitro HAT Assay	0.800 mM	[4]
p300 (KAT3B)	Not specified	Inhibition observed	[1]

Note: The reported IC50 for Gcn5p appears high and may reflect specific assay conditions. Cellular effects are observed at lower micromolar concentrations.

Signaling Pathways and Experimental Workflows





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